molecular formula C14H21NO2 B4651023 N-[2-(4-propylphenoxy)ethyl]propanamide

N-[2-(4-propylphenoxy)ethyl]propanamide

Cat. No.: B4651023
M. Wt: 235.32 g/mol
InChI Key: ZWWUOXRZGGSEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Propylphenoxy)ethyl]propanamide (molecular formula: C₁₄H₂₁NO₂; molecular weight: 235.33 g/mol) is a propanamide derivative featuring a 4-propylphenoxy ethyl group linked to the amide nitrogen. This compound is of interest due to its structural similarity to pharmacologically active amides, such as NSAID derivatives and receptor-targeting agents.

Properties

IUPAC Name

N-[2-(4-propylphenoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-3-5-12-6-8-13(9-7-12)17-11-10-15-14(16)4-2/h6-9H,3-5,10-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWUOXRZGGSEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCNC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-propylphenoxy)ethyl]propanamide typically involves the reaction of 4-propylphenol with ethylene oxide to form 2-(4-propylphenoxy)ethanol. This intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield this compound. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or toluene

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-propylphenoxy)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-propylphenoxy)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-propylphenoxy)ethyl]propanamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of inflammatory pathways.

Comparison with Similar Compounds

N-[2-(4-Propylphenoxy)ethyl]acetamide

  • Structure : Differs by an acetamide (CH₃CO-) group instead of propanamide (CH₂CH₂CO-).
  • Molecular Formula: C₁₃H₁₉NO₂ (vs. C₁₄H₂₁NO₂ for the target compound).
  • The 4-propylphenoxy ethyl moiety is retained, suggesting shared hydrophobic interactions in target binding .

2-(4-Isopropylphenoxy)-N-[4-(1-Pyrrolidinylcarbonyl)phenyl]propanamide

  • Structure: Incorporates an isopropylphenoxy group and a pyrrolidinylcarbonyl phenyl substituent.
  • Molecular Formula : C₂₃H₂₈N₂O₃.
  • Key Differences: The isopropyl group enhances steric bulk compared to the target compound’s propyl group, which may influence receptor binding kinetics.

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide

  • Structure: Features a sec-butylphenoxy group and an amino-methylphenyl substituent.
  • Molecular Formula : C₂₀H₂₆N₂O₂.
  • Key Differences: The sec-butyl group increases hydrophobicity, while the amino-methylphenyl group introduces basicity, likely enhancing solubility in acidic environments.

Tasimelteon (Melatonin Receptor Agonist)

  • Structure : (1R-trans)-N-[[2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]propanamide.
  • Key Differences: The benzofuranyl cyclopropane moiety replaces the phenoxy ethyl group, enabling selective melatonin receptor binding. Despite structural divergence, both compounds share a propanamide backbone, underscoring the scaffold’s versatility in neuropharmacology .

NSAID-Derived Propanamides (e.g., Carprofen-Tryptamine Conjugates)

  • Structure : Combine NSAID scaffolds (e.g., carprofen) with tryptamine via amide bonds.
  • Example : N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide.
  • Key Differences : The indole and carbazole groups enable π-π stacking and receptor interactions, unlike the target compound’s simpler aromatic system. These derivatives are designed for enhanced anti-inflammatory activity via COX inhibition .

Structure-Activity Relationship (SAR) Insights

  • Amide Chain Length : Propanamide (3 carbons) vs. acetamide (2 carbons) affects lipophilicity and metabolic stability. Longer chains (e.g., propanamide) may prolong half-life but increase risk of off-target interactions .
  • Phenoxy Substituents: Propyl vs. Electron-Donating Groups (e.g., Methoxy): Improve solubility and modulate electronic properties, as seen in (2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide .
  • Aromatic Systems: Benzofurans (tasimelteon) or indoles (NSAID-tryptamine conjugates) enable specific receptor interactions, while simple phenoxy groups may favor broader hydrophobic interactions .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[2-(4-Propylphenoxy)ethyl]propanamide C₁₄H₂₁NO₂ 235.33 4-Propylphenoxy ethyl, propanamide
N-[2-(4-Propylphenoxy)ethyl]acetamide C₁₃H₁₉NO₂ 221.30 4-Propylphenoxy ethyl, acetamide
2-(4-Isopropylphenoxy)-N-[4-(pyrrolidinylcarbonyl)phenyl]propanamide C₂₃H₂₈N₂O₃ 380.48 4-Isopropylphenoxy, pyrrolidinylcarbonyl
Tasimelteon C₁₅H₁₉NO₂ 245.32 Benzofuranyl cyclopropane, propanamide

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Biological Target Potential Application Reference
Tasimelteon Melatonin receptors Non-24 sleep-wake disorder
Carprofen-tryptamine conjugate COX enzymes, 5-HT receptors Anti-inflammatory
PF-610355 (β2-AR agonist) β2-Adrenoceptor Bronchodilation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-propylphenoxy)ethyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-propylphenoxy)ethyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.